molecular formula C15H19N3O2 B13198826 tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13198826
M. Wt: 273.33 g/mol
InChI Key: XMMDJKKLJISEKD-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that includes an isoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

    Final Coupling and Deprotection: The final step involves coupling the protected intermediate with the desired carboxylate group, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanating agents like sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, hydroxyl groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness

This compound is unique due to the presence of both the cyano and tert-butyl groups. These functional groups confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 201150-73-4
  • Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets, including receptors and enzymes.

Pharmacological Effects

  • Dopamine Receptor Interaction : Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit significant interactions with dopamine receptors. For instance, modifications in the structure can lead to varying degrees of agonistic or antagonistic effects on D2 and D3 dopamine receptors .
  • Neuroprotective Properties : Some studies suggest that tetrahydroisoquinoline derivatives may offer neuroprotective effects, potentially beneficial in conditions like Parkinson's disease due to their ability to modulate dopaminergic signaling pathways .
  • Antioxidant Activity : The compound has also shown promise as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related cellular damage .

Study 1: Dopamine Receptor Agonism

In a study evaluating the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, tert-butyl 5-amino-8-cyano variant demonstrated partial agonism at the D2 receptor with an EC50 value of 0.4 nM. This indicates a strong interaction with the receptor, highlighting its potential as a therapeutic agent in dopamine-related disorders .

Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of neurodegeneration. Results showed that administration of tert-butyl 5-amino-8-cyano resulted in a significant reduction in neuronal death and improved motor function scores compared to control groups .

Study 3: Antioxidant Capacity Evaluation

In vitro assays demonstrated that tert-butyl 5-amino-8-cyano exhibited considerable antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Dopamine Receptor AgonismPartial agonism (EC50 = 0.4 nM)
NeuroprotectionReduced neuronal death
Antioxidant ActivityComparable to ascorbic acid

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 5-amino-8-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-7-6-11-12(9-18)10(8-16)4-5-13(11)17/h4-5H,6-7,9,17H2,1-3H3

InChI Key

XMMDJKKLJISEKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C#N)N

Origin of Product

United States

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